4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide
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Overview
Description
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is an organic compound with the molecular formula C17H13ClN2O It is characterized by the presence of a chloro-substituted benzene ring, a pyrrole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reaction: The pyrrole derivative is then coupled with 4-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrole derivative reacts with the carboxylic acid group of 4-chlorobenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzenecarboxamide derivatives.
Scientific Research Applications
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-phenylbenzenecarboxamide: Lacks the pyrrole moiety, which may result in different biological activity and chemical reactivity.
N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide: Lacks the chloro substituent, which can affect its electronic properties and reactivity.
Uniqueness
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is unique due to the presence of both the chloro and pyrrole groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical transformations, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(4-pyrrol-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h1-12H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRBDDOBJQZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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